
N-benzyl-N'-propylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N’-propylethanediamide: is an organic compound that belongs to the class of amidines. Amidines are known for their reactivity and versatility in various chemical reactions, making them valuable in the synthesis of heterocyclic compounds, functional materials, and as ligands in metal complexes . This compound is characterized by the presence of a benzyl group attached to one nitrogen atom and a propyl group attached to the other nitrogen atom in the ethanediamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Benzylamine and Propylamine: One common method involves the reaction of benzylamine with propylamine in the presence of a suitable catalyst.
From Benzyl Chloride and Propylamine: Another method involves the reaction of benzyl chloride with propylamine.
Industrial Production Methods: Industrial production of N-benzyl-N’-propylethanediamide often involves large-scale synthesis using the above methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity N-benzyl-N’-propylethanediamide .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-benzyl-N’-propylethanediamide can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert N-benzyl-N’-propylethanediamide to its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one of the substituents (benzyl or propyl group) is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: New substituted amidines with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-N’-propylethanediamide is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in the formation of complex organic molecules .
Biology: In biological research, N-benzyl-N’-propylethanediamide is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a promising candidate for the development of new drugs .
Industry: In the industrial sector, N-benzyl-N’-propylethanediamide is used in the production of polymers and other functional materials. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-benzyl-N’-propylethanediamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological or therapeutic effects .
Comparación Con Compuestos Similares
N-benzyl-N’-methylethanediamide: Similar structure but with a methyl group instead of a propyl group.
N-benzyl-N’-ethylethanediamide: Similar structure but with an ethyl group instead of a propyl group.
N-benzyl-N’-butylethanediamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: N-benzyl-N’-propylethanediamide is unique due to its specific combination of benzyl and propyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
N'-benzyl-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-8-13-11(15)12(16)14-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXDUZQAPLBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
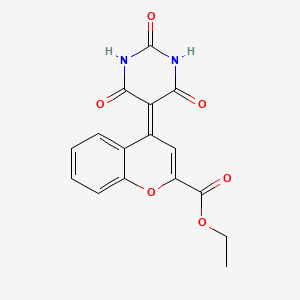
![17-phenyl-15,17,19-triazapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5040016.png)
![1-[benzyl(phenyl)amino]-3-(4-bromophenoxy)-2-propanol hydrochloride](/img/structure/B5040022.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-fluorophenyl)benzamide](/img/structure/B5040029.png)
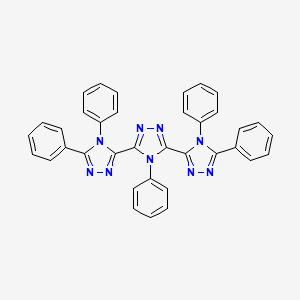
![(3aS,6aR)-5-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-methoxyphenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5040039.png)
![4-tert-butyl-N-[(E)-3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5040041.png)
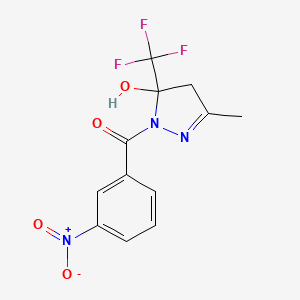
![4-(2-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B5040074.png)
![2-amino-4-[2-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5040089.png)
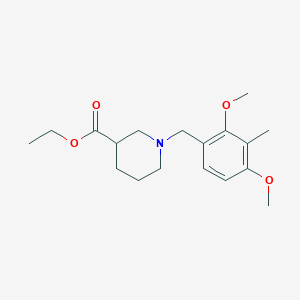
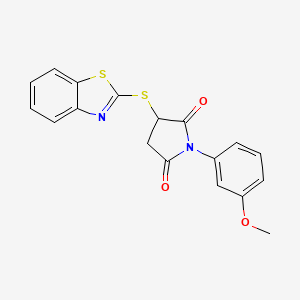
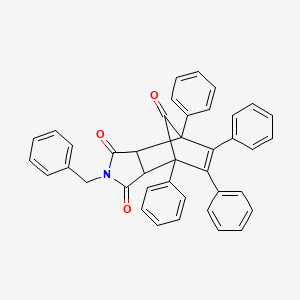
![N'-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B5040119.png)
